molecular formula C8H6N4O2 B1491511 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2092500-58-6

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No. B1491511
CAS RN: 2092500-58-6
M. Wt: 190.16 g/mol
InChI Key: MPTADGHJXVWADM-UHFFFAOYSA-N
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Description

“2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a chemical compound that is part of the 1H-imidazo[1,2-b]pyrazole class . This class of compounds has attracted attention due to their diverse and useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles . Further metalation of the functionalized 1H-imidazo[1,2-b]pyrazoles at the 6-position with TMP2Zn$MgCl2$2LiCl resulted in a fragmentation of the pyrazole ring .

Future Directions

The future directions for research on “2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” and related compounds could involve further exploration of their diverse bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, the development of new synthesis methods could enable the preparation of new functionalized derivatives .

properties

IUPAC Name

2-(6-cyanoimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-4-6-3-7-11(5-8(13)14)1-2-12(7)10-6/h1-3H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTADGHJXVWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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